2-Propylheptan-1-al chemical properties and characteristics
2-Propylheptan-1-al chemical properties and characteristics
An In-depth Technical Guide to the Chemical Properties and Characteristics of 2-Propylheptan-1-al
Foreword for the Research Professional
This technical guide is designed for researchers, scientists, and professionals in drug development, providing a focused and in-depth examination of 2-Propylheptan-1-al (CAS No. 76058-49-6). Unlike its more commercially prevalent alcohol analogue, 2-propylheptan-1-ol, the aldehyde 2-Propylheptan-1-al is primarily encountered as a transient intermediate in multi-step chemical syntheses. Consequently, publicly available data on its specific properties and applications are limited. This guide synthesizes the available information from chemical databases and patent literature to offer a comprehensive overview of its known chemical and physical properties, synthesis pathways, and reactivity. The content is structured to provide not just data, but also a deeper understanding of the causal relationships in its synthesis and chemical behavior, reflecting the perspective of a senior application scientist.
Physicochemical and Molecular Properties
2-Propylheptan-1-al is a branched-chain aldehyde. Its molecular structure, characterized by a propyl group at the alpha-carbon of a heptanal backbone, influences its physical properties. The majority of available data on its physicochemical characteristics is derived from computational models, as cataloged in databases such as PubChem.[1]
A summary of these computed properties is presented in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O | PubChem[1] |
| Molecular Weight | 156.26 g/mol | PubChem[1] |
| CAS Number | 76058-49-6 | PubChem[1] |
| IUPAC Name | 2-propylheptanal | PubChem[1] |
| Synonyms | 2-Propylheptan-1-al, 2-propyl-heptanal | PubChem[1] |
| XLogP3-AA (LogP) | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Exact Mass | 156.151415257 Da | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Complexity | 88.9 | PubChem[1] |
Synthesis and Industrial Significance
The primary industrial relevance of 2-Propylheptan-1-al is as a non-isolated intermediate in the production of 2-propylheptan-1-ol, a significant precursor for plasticizers and surfactants.[2][3] The synthesis is a multi-step process that begins with the aldol condensation of n-valeraldehyde (pentanal).
The following diagram illustrates the established synthesis workflow.
Caption: Synthesis workflow for 2-Propylheptan-1-ol via 2-Propylheptan-1-al.
Experimental Protocol: Synthesis via Aldol Condensation and Hydrogenation
The following protocol is based on methodologies described in the patent literature.[4]
Step 1: Preparation of 2-Propyl-2-heptenal from n-Valeraldehyde
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A solution of 5% aqueous sodium hydroxide is brought to a vigorous reflux.
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n-Valeraldehyde is added dropwise to the refluxing sodium hydroxide solution over a period of one hour with vigorous stirring.
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Upon completion of the addition, the organic layer is separated.
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The separated organic layer is distilled from a 2% sodium hydroxide solution.
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The product is dried, for example, using a Dean-Stark trap, and then purified by distillation to yield 2-propyl-2-heptenal.
Step 2: Hydrogenation to 2-Propylheptan-1-al and 2-Propylheptan-1-ol
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The 2-propyl-2-heptenal is subjected to hydrogenation in an autoclave.
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A Raney nickel catalyst is typically used for this purpose.[4]
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The hydrogenation can be performed in two stages: a partial hydrogenation to yield 2-Propylheptan-1-al, followed by a full hydrogenation to produce 2-propylheptan-1-ol. Alternatively, a single-stage hydrogenation can directly convert 2-propyl-2-heptenal to 2-propylheptan-1-ol.[4]
The causality behind this two-step process lies in the selective reduction of the carbon-carbon double bond of the α,β-unsaturated aldehyde (2-propyl-2-heptenal) to first yield the saturated aldehyde (2-Propylheptan-1-al), followed by the reduction of the aldehyde functional group to the primary alcohol.
Chemical Reactivity
The chemical behavior of 2-Propylheptan-1-al is dictated by the reactivity of the aldehyde functional group. As a key intermediate, its primary reactions are reduction and oxidation.
Caption: Key chemical reactions of 2-Propylheptan-1-al.
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Reduction: As previously described in its synthesis, 2-Propylheptan-1-al can be readily reduced to its corresponding primary alcohol, 2-propylheptan-1-ol. This is the final step in the industrial production of the alcohol.[2][3]
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Oxidation: While not a primary industrial process, the aldehyde functional group of 2-Propylheptan-1-al is susceptible to oxidation. Mild oxidation of 2-propylheptan-1-ol can yield 2-Propylheptan-1-al.[5] Further, stronger oxidation of the aldehyde would result in the formation of 2-propylheptanoic acid.
Applications in Research and Drug Development
Direct applications of 2-Propylheptan-1-al are not widely documented. Its utility is almost exclusively as a transient intermediate in the synthesis of other chemical compounds, most notably 2-propylheptan-1-ol. The derivatives of this alcohol, such as esters, are used as plasticizers in polymers like PVC.[6]
While there are no direct pharmaceutical applications of 2-Propylheptan-1-al, the broader class of branched-chain aldehydes and their derivatives are of interest in medicinal chemistry for the synthesis of novel bioactive molecules. The lipophilic nature of the propyl and heptyl chains could be leveraged in the design of compounds with specific solubility and membrane permeability characteristics.
Safety and Toxicological Profile
There is a significant lack of specific toxicological data for 2-Propylheptan-1-al in the public domain. However, general knowledge of aldehydes suggests that it should be handled with care. Aldehydes as a class can be irritating to the skin, eyes, and respiratory system.
For the closely related alcohol, 2-propylheptan-1-ol, GHS hazard statements indicate that it can cause skin and serious eye irritation.[7] Given that aldehydes are often more reactive than their corresponding alcohols, it is reasonable to extrapolate that 2-Propylheptan-1-al may exhibit similar or more pronounced irritant properties. Professionals should consult the material safety data sheet (MSDS) from the supplier for the most current and detailed safety information.
Conclusion
2-Propylheptan-1-al is a chemical entity of interest primarily due to its role as a key intermediate in the synthesis of the industrially significant alcohol, 2-propylheptan-1-ol. While data on the aldehyde itself are sparse, an understanding of its synthesis via aldol condensation and its fundamental reactivity—namely reduction to the alcohol and potential oxidation to the carboxylic acid—provides a solid foundation for its study and use in a research context. For professionals in drug development and chemical synthesis, the value of 2-Propylheptan-1-al lies in its potential as a building block for more complex molecules, where its branched alkyl structure can be used to modulate physicochemical properties. Further research into the specific properties and potential applications of this and similar branched aldehydes could open new avenues in materials science and medicinal chemistry.
References
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2-Propylheptanal. PubChem. National Center for Biotechnology Information. Retrieved from [Link]
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Chemical Properties of 1-Heptanol, 2-propyl- (CAS 10042-59-8). Cheméo. Retrieved from [Link]
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2-Propyl-1-heptanol. PubChem. National Center for Biotechnology Information. Retrieved from [Link]
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2-Propylheptanol. Wikipedia. Retrieved from [Link]
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1-Heptanol, 2-propyl-. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- US Patent 2,921,089A - 2-propylheptanol and its esters. Google Patents.
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2-propylheptanol. Chemsrc. Retrieved from [Link]
- US Patent 5,661,121A - 2-propyl heptanol alkoxylates and process of cleaning hard surfaces therewith. Google Patents.
- CA Patent 1,257,294A - Preparation of 2-propylheptanol and other alcohols. Google Patents.
- US Patent 7,291,748B2 - C10/C7 ester mixtures based on 2-propylheptanol. Google Patents.
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1-Heptanol, 2-propyl-. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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1-Heptanol, 2-propyl-. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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